molecular formula C21H16N2O2S2 B2374721 N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-(methylthio)benzamide CAS No. 896344-62-0

N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-(methylthio)benzamide

Cat. No.: B2374721
CAS No.: 896344-62-0
M. Wt: 392.49
InChI Key: RXNCRNRDHDYCNJ-UHFFFAOYSA-N
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Description

N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-(methylthio)benzamide is a complex organic compound that features a benzothiazole ring, a hydroxyphenyl group, and a methylthio-substituted benzamide. Compounds with such structures are often studied for their potential biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-(methylthio)benzamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Attachment of the Hydroxyphenyl Group: This step may involve electrophilic aromatic substitution or coupling reactions.

    Introduction of the Methylthio Group: This can be done via nucleophilic substitution reactions.

    Formation of the Benzamide: The final step often involves the reaction of an amine with a benzoyl chloride derivative under basic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyphenyl group.

    Reduction: Reduction reactions could target the benzamide or benzothiazole rings.

    Substitution: Various substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-(methylthio)benzamide may have applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Possible therapeutic applications due to its structural features.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, compounds like this may interact with enzymes, receptors, or other proteins, affecting their function. The benzothiazole ring is known to interact with various biological targets, potentially disrupting normal cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds with similar benzothiazole rings.

    Hydroxyphenyl Derivatives: Compounds with hydroxyphenyl groups.

    Benzamides: Compounds with benzamide structures.

Uniqueness

N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-(methylthio)benzamide is unique due to the combination of these functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-methylsulfanylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O2S2/c1-26-18-8-4-2-6-15(18)20(25)22-13-10-11-14(17(24)12-13)21-23-16-7-3-5-9-19(16)27-21/h2-12,24H,1H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXNCRNRDHDYCNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)C3=NC4=CC=CC=C4S3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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